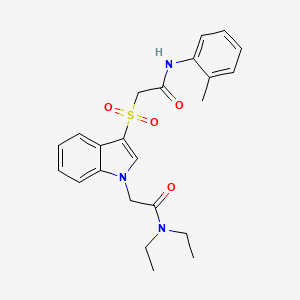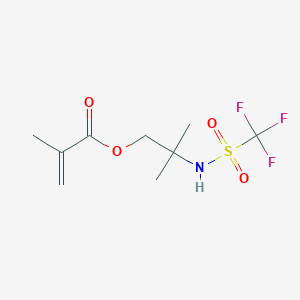
2-Methyl-2-(trifluoromethylsulfonamido)propyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(trifluoromethylsulfonamido)propyl methacrylate is a chemical compound with the molecular formula C9H14F3NO4S and a molecular weight of 289.27 g/mol . It is characterized by the presence of a trifluoromethylsulfonamido group attached to a methacrylate moiety. This compound is typically found as a white to off-white powder or crystals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(trifluoromethylsulfonamido)propyl methacrylate involves the reaction of 2-methyl-2-(trifluoromethylsulfonamido)propanol with methacryloyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(trifluoromethylsulfonamido)propyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form polymers with unique properties.
Substitution Reactions: The trifluoromethylsulfonamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Substitution Reactions: Nucleophiles such as amines or thiols can react with the trifluoromethylsulfonamido group under mild conditions.
Major Products Formed
Scientific Research Applications
2-Methyl-2-(trifluoromethylsulfonamido)propyl methacrylate has diverse applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of specialty polymers with unique properties.
Medicine: Research is ongoing to investigate its use in developing new pharmaceuticals and therapeutic agents.
Industry: It finds applications in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(trifluoromethylsulfonamido)propyl methacrylate involves its ability to undergo polymerization and form stable polymers. The trifluoromethylsulfonamido group enhances the compound’s reactivity and stability, making it suitable for various applications . The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-(trifluoromethylsulfonamido)ethyl methacrylate
- 2-Methyl-2-(trifluoromethylsulfonamido)butyl methacrylate
- 2-Methyl-2-(trifluoromethylsulfonamido)hexyl methacrylate
Uniqueness
2-Methyl-2-(trifluoromethylsulfonamido)propyl methacrylate stands out due to its specific molecular structure, which imparts unique properties such as enhanced reactivity and stability. Its trifluoromethylsulfonamido group provides distinct chemical and physical characteristics compared to other similar compounds .
Properties
IUPAC Name |
[2-methyl-2-(trifluoromethylsulfonylamino)propyl] 2-methylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO4S/c1-6(2)7(14)17-5-8(3,4)13-18(15,16)9(10,11)12/h13H,1,5H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWREDMBXIRTBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(C)(C)NS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
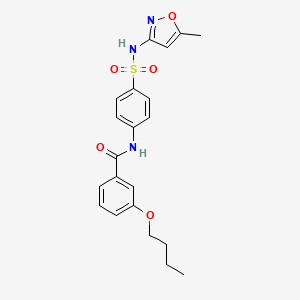
![N-(2,5-dimethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2575947.png)


![4-cyclopropaneamido-N-[2-(5-ethylthiophene-2-sulfonamido)ethyl]benzamide](/img/structure/B2575953.png)
![1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane hydrochloride](/img/structure/B2575954.png)
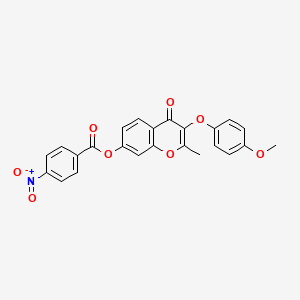
![N-(4-chloro-2-fluorophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2575957.png)
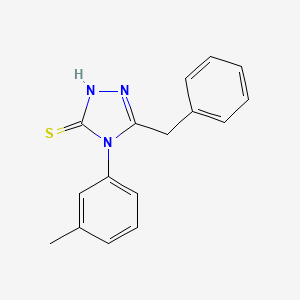
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N-(2-methoxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2575960.png)

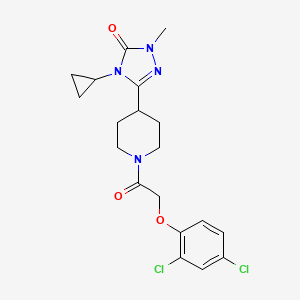
![N-(4-ethylphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2575963.png)
